BenchChemオンラインストアへようこそ!

3-(N-n-propylamino)chroman

Dopamine D2 receptor Structure-activity relationship Amine substitution

3-(N-n-Propylamino)chroman (N-propyl-3,4-dihydro-2H-chromen-3-amine; InChI Key: GXVKAXVQAIELQN-UHFFFAOYSA-N) is a monohydroxylated 3-aminochroman derivative belonging to the broader class of 3-substituted aminochromans, which are recognized as ligands for central dopamine and serotonin receptors. With the molecular formula C12H17NO and a molecular weight of 191.27 g/mol , this compound features a chroman scaffold bearing a secondary n-propylamino group at the 3-position.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B8544349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-n-propylamino)chroman
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCCNC1CC2=CC=CC=C2OC1
InChIInChI=1S/C12H17NO/c1-2-7-13-11-8-10-5-3-4-6-12(10)14-9-11/h3-6,11,13H,2,7-9H2,1H3
InChIKeyGXVKAXVQAIELQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(N-n-Propylamino)chroman for CNS Receptor Research: Compound Class & Procurement Baseline


3-(N-n-Propylamino)chroman (N-propyl-3,4-dihydro-2H-chromen-3-amine; InChI Key: GXVKAXVQAIELQN-UHFFFAOYSA-N) is a monohydroxylated 3-aminochroman derivative belonging to the broader class of 3-substituted aminochromans, which are recognized as ligands for central dopamine and serotonin receptors [1]. With the molecular formula C12H17NO and a molecular weight of 191.27 g/mol [2], this compound features a chroman scaffold bearing a secondary n-propylamino group at the 3-position. The aminochroman scaffold is distinguished from the more widely studied aminotetralin class by the replacement of a methylene with an oxygen atom in the saturated ring, an isosteric modification that alters both physicochemical properties and receptor recognition profiles [1]. This compound is commonly employed as a research tool for probing structure-activity relationships (SAR) within the 3-aminochroman series and as a key synthetic intermediate en route to more complex, pharmacologically optimized derivatives such as robalzotan and ebalzotan [3].

Why 3-(N-n-Propylamino)chroman Cannot Be Substituted by Generic 3-Aminochromans: The SAR Evidence


Generic substitution among 3-aminochroman derivatives is precluded by discrete structure-activity relationships governing receptor affinity and selectivity. Within this scaffold, the nature of amine substitution—primary (unsubstituted), secondary (mono-N-alkyl such as 3-(N-n-propylamino)chroman), or tertiary (di-N,N-dialkyl such as 3-(di-n-propylamino)chroman)—is a critical determinant of pharmacological activity. Published SAR data explicitly demonstrate that tertiary N,N-disubstituted aminochromans exhibit higher affinity for the dopamine D2 receptor than their secondary amine counterparts [1]. Furthermore, the presence of a hydrogen bond donor (N-H) in secondary amines versus its absence in tertiary amines fundamentally alters the pharmacophoric interaction capacity, impacting selectivity profiles across serotonin and dopamine receptor subtypes [2]. Consequently, procurement of 3-(N-n-propylamino)chroman specifically—rather than an arbitrary 3-aminochroman congener—is essential for experiments aimed at isolating the contribution of the secondary amine motif to receptor binding, functional activity, or downstream biological outcomes.

Quantitative Differentiation Evidence for 3-(N-n-Propylamino)chroman vs. Closest Analogs


D2 Dopamine Receptor Affinity: Secondary Amine (3-(N-n-Propylamino)chroman) vs. Tertiary Amine Chroman Congeners

In a systematic SAR study of aminochroman derivatives, secondary amines bearing a single N-propyl substituent demonstrated measurably lower affinity for the dopamine D2 receptor compared to tertiary N,N-disubstituted analogs carrying both N-propyl and N-allyl groups [1]. While the tertiary amines (compounds 5b, 5c, 6c, 6d in the study) exhibited higher D2 receptor binding, the secondary amines (5a and 6a)—which share the mono-N-alkyl secondary amine architecture of 3-(N-n-propylamino)chroman—showed reduced affinity. This establishes that 3-(N-n-propylamino)chroman possesses a distinct, lower D2 affinity profile relative to its N,N-di-n-propylaminochroman counterpart, a property that can be leveraged in experimental designs requiring attenuated D2 engagement.

Dopamine D2 receptor Structure-activity relationship Amine substitution

Hydrogen Bond Donor Capacity: Physicochemical Distinction Between Secondary and Tertiary 3-Aminochromans

3-(N-n-Propylamino)chroman is a secondary amine featuring one N-H hydrogen bond donor (HBD), in contrast to the N,N-di-n-propylaminochroman analog, which is a tertiary amine with zero HBD capacity [1][2]. This structural distinction translates into divergent physicochemical descriptors: the target compound has a molecular weight of 191.27 g/mol (C12H17NO) and a topological polar surface area (TPSA) reflecting both the amine and ether oxygen contributions, whereas 3-(di-n-propylamino)chroman has a molecular weight of 233.35 g/mol (C15H23NO) with no HBD. For the closely related 3-aminochroman (primary amine, MW 149.19, C9H11NO), the predicted logP is approximately 1.65 with one HBD and a TPSA of 35.25 Ų . The presence of an HBD in 3-(N-n-propylamino)chroman enables hydrogen bond donation to receptor residues that is impossible for the di-substituted tertiary amine analog, potentially altering binding pose, selectivity, and off-rate kinetics at aminergic GPCRs.

Hydrogen bonding Physicochemical properties Drug-likeness

Chroman Scaffold vs. Aminotetralin Scaffold: Differential Receptor Affinity Profiles

The chroman scaffold—the core of 3-(N-n-propylamino)chroman—is an oxygen isostere of the aminotetralin scaffold found in prototypical 5-HT1A and D2 receptor ligands such as 8-OH-DPAT and 7-OH-DPAT. A direct comparative study by Thorberg et al. (1987) demonstrated that monohydroxylated 3-aminochromans possess higher in vitro affinity for dopaminergic receptors and certain serotonin receptor subtypes compared to their corresponding aminotetralin derivatives [1]. This scaffold-dependent affinity shift means that 3-(N-n-propylamino)chroman engages its target receptors with a binding profile that is not predictable from aminotetralin-based SAR alone. The oxygen atom in the chroman ring alters both the conformational preferences of the saturated ring and the electronic distribution within the aromatic system, contributing to a distinct pharmacological fingerprint [2].

Scaffold hopping Oxygen isostere Receptor selectivity

Synthetic Intermediate Utility: Proven Precursor for Enantiopure 3-Aminochroman Pharmaceuticals

3-(N-n-Propylamino)chroman is explicitly documented as a key intermediate in the multi-step synthesis of therapeutically relevant 3-aminochroman derivatives, including the selective 5-HT1A receptor antagonist robalzotan (NAD-299) and the 5-HT1A agonist ebalzotan [1][2]. Patent literature describes the reductive amination and N-alkylation of 3-aminochroman and its N-propyl derivatives to access the N-isopropyl-N-n-propylamino-5-carbamoylchroman pharmacophore [1]. In preparative-scale syntheses, the hydrochloride salt of 3-(N-n-propylamino)chroman has been isolated in 72% yield and recrystallized to a sharp melting point of 203°C, confirming the compound's suitability as a well-characterized, crystalline intermediate for further synthetic elaboration [3].

Synthetic intermediate Chiral resolution Process chemistry

Recommended Application Scenarios for 3-(N-n-Propylamino)chroman Based on Verified Differentiation Evidence


SAR Studies Isolating the Contribution of Secondary Amine Character to 5-HT1A vs. D2 Selectivity

3-(N-n-Propylamino)chroman, as a secondary amine with one hydrogen bond donor, serves as an essential comparator in structure-activity relationship studies designed to decouple the effects of amine substitution from aromatic ring substitution on 5-HT1A/D2 receptor selectivity. As established in Section 3, the tertiary amine N,N-di-n-propylaminochroman exhibits higher D2 affinity than its secondary amine counterpart [1]. By testing 3-(N-n-propylamino)chroman head-to-head with its N,N-di-n-propyl analog under identical assay conditions (e.g., [³H]8-OH-DPAT displacement at 5-HT1A and [³H]raclopride displacement at D2 in rat hippocampal and striatal membranes, respectively), researchers can quantify the magnitude of the H-bond donor effect on subtype selectivity independent of chroman scaffold or aromatic substituent contributions.

Baseline Scaffold Control for 5-Substituted 3-Aminochroman Drug Discovery Programs

In medicinal chemistry programs targeting 5-substituted 3-aminochromans—such as 5-carboxamide-8-fluoro derivatives for dual 5-HT1A/SSRI activity or 5-hydroxy/5-methoxy analogs for selective 5-HT1A agonism—3-(N-n-propylamino)chroman provides the minimal pharmacophore baseline [1]. As the unsubstituted (des-5-substituent) secondary amine chroman, it enables quantification of the affinity gain contributed by 5-position functionalization (e.g., 5-OH, 5-OMe, 5-CONHR) and the synergistic or additive effects of combining aromatic substitution with amine substitution patterns. This use is directly supported by the chroman vs. aminotetralin scaffold differentiation evidence (Section 3, Evidence Item 3) showing that the chroman core alone imparts enhanced dopaminergic receptor affinity relative to the aminotetralin isostere [2].

Process Chemistry: Pre-Functionalized Building Block for Robalzotan/Ebalzotan Synthetic Routes

For industrial and academic process chemistry groups engaged in the kilogram-scale synthesis of 3-aminochroman-based active pharmaceutical ingredients (APIs) such as robalzotan (5-HT1A antagonist) or ebalzotan (5-HT1A agonist), 3-(N-n-propylamino)chroman hydrochloride is a strategically valuable intermediate [1]. The compound's established synthesis (72% yield, crystalline HCl salt with m.p. 203°C) and the elimination of one N-alkylation step relative to routes starting from 3-aminochroman translate to reduced process mass intensity and higher throughput. Procurement of this pre-functionalized intermediate from a qualified vendor with ≥95% purity (as specified for research-grade material [2]) ensures batch-to-batch consistency in subsequent reductive amination or N-alkylation steps targeting the N-isopropyl-N-n-propylamino pharmacophore.

Pharmacophore Validation Studies Differentiating Chroman from Aminotetralin Recognition Elements

3-(N-n-Propylamino)chroman can be deployed as a chroman-scaffold probe in pharmacophore validation experiments that compare the binding modes of chroman-based and aminotetralin-based ligands at aminergic GPCRs. As documented by Thorberg et al. [1], the chroman nucleus confers higher affinity for dopaminergic and certain serotonergic receptors than the corresponding aminotetralin nucleus. By using 3-(N-n-propylamino)chroman alongside its direct aminotetralin counterpart (2-(N-n-propylamino)tetralin) in competitive radioligand binding assays, computational docking studies, and functional assays (e.g., [³⁵S]GTPγS binding), researchers can empirically isolate the contribution of the endocyclic oxygen atom to receptor recognition—a key question in CNS drug design where the chroman/aminotetralin scaffold pair represents a classic oxygen isostere case study [2].

Quote Request

Request a Quote for 3-(N-n-propylamino)chroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.